Diphenylterazine

描述

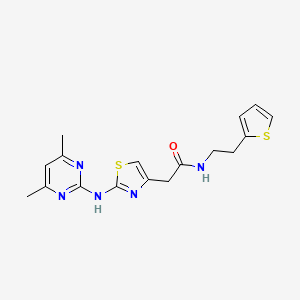

二苯并噻嗪是一种有机化合物,化学式为C25H19N3O。 它是一种黄色晶体,具有良好的溶解性和稳定性,在醇类、酮类和芳香烃等有机溶剂中具有高溶解度 。 二苯并噻嗪在化学研究中得到广泛应用,特别是作为生物发光剂,因为它在毫摩尔浓度下具有极低的细胞毒性 .

作用机制

二苯并噻嗪通过其生物发光特性发挥作用。 它作为萤光素酶的底物,导致光的发射。 分子靶标包括各种萤光素酶,所涉及的途径与生物发光反应有关 .

类似化合物:

水母素: 另一种具有类似应用的生物发光化合物。

呋喃嗪: 用于生物发光成像,类似于二苯并噻嗪.

独特之处: 二苯并噻嗪具有高量子产率、红移发射和有利的体内药代动力学特性,使其独树一帜。 它也不需要用于发光的发光辅助因子,使其在生物发光应用中非常高效 .

二苯并噻嗪因其稳定性、溶解性和在科学研究和工业中的广泛应用而脱颖而出。

生化分析

Biochemical Properties

Diphenylterazine has been used as a target substrate for luciferase in biochemical reactions . It interacts with the enzyme luciferase, which catalyzes the oxidation of this compound, resulting in the emission of light . This interaction is highly specific, leading to excellent signal-to-background ratios .

Cellular Effects

In cellular studies, this compound has been observed to cause minimal cytotoxicity at millimolar concentrations . It has been used to quantify extracellular hydrogen peroxide when coupled to a boronated ester cage , indicating its potential role in cellular redox processes.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with luciferase. This reaction yields very little background, leading to excellent signal-to-background ratios . The catalytic efficiency of luciferase for this compound is comparable to that of natural luciferase, but the substrate specificity is higher .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Transport and Distribution

Its use in bioluminescence suggests it may be distributed throughout the cell where it can interact with luciferase .

Subcellular Localization

Given its role as a substrate for luciferase, it is likely to be present in the cytosol where this enzyme is typically located .

准备方法

合成路线和反应条件: 二苯并噻嗪可以通过苯并噻吩和1,2-二溴-2,2-二苯基乙腈的缩合反应合成 。 该反应通常使用乙醇或1,2-丙二醇等溶剂,并通过结晶纯化产物。

工业生产方法: 在工业生产中,二苯并噻嗪的生产遵循类似的合成路线,但规模更大。 该过程需要仔细控制反应条件,以确保高收率和纯度。 安全措施至关重要,以避免在制备过程中直接接触和吸入粉尘或气体 .

化学反应分析

反应类型: 二苯并噻嗪会经历各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 过氧化氢通常用作氧化剂.

还原: 硼氢化钠可用于还原反应。

取代: 卤代溶剂和催化剂常用于取代反应。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,用过氧化氢氧化可以产生生物发光产物 .

科学研究应用

相似化合物的比较

Coelenterazine: Another bioluminescent compound with similar applications.

Furimazine: Used in bioluminescence imaging, similar to Diphenylterazine.

Uniqueness: this compound is unique due to its high quantum yield, red-shifted emission, and favorable in vivo pharmacokinetics. It also lacks the cofactors required for light emission, making it highly efficient for bioluminescent applications .

This compound stands out in its field due to its stability, solubility, and wide range of applications in scientific research and industry.

属性

IUPAC Name |

2-benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O/c29-25-21(16-18-10-4-1-5-11-18)27-24-23(20-14-8-3-9-15-20)26-22(17-28(24)25)19-12-6-2-7-13-19/h1-15,17,29H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJMWAVOTYOMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186068 | |

| Record name | 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344940-63-2 | |

| Record name | 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does diphenylterazine enable bioluminescence, and what makes it particularly useful for studying biological systems?

A1: this compound (DTZ) itself does not emit light. It acts as a substrate for specific luciferases, like the marine-derived Nanoluciferase. [, , ] When DTZ reacts with Nanoluciferase, it undergoes oxidation, ultimately producing a detectable bioluminescent signal. This reaction does not require ATP, unlike firefly luciferase systems. [, , ] This ATP-independence is crucial for studying extracellular environments where ATP is scarce. [, , ]

Q2: What are some key advantages of using this compound-based probes over traditional bioluminescent systems?

A2: DTZ-based probes, particularly when paired with engineered luciferases like Nanoluciferase, offer several advantages:

- High sensitivity: Studies have shown that DTZ-based systems can achieve excellent sensitivity for in vivo imaging, even detecting small numbers of bacteria. []

- ATP-independence: This allows for applications in extracellular environments where ATP is limited. [, , ]

- Tunable emission: Research has explored modifying DTZ with pyridyl groups, resulting in shifted emission wavelengths (teal, yellow) and improved water solubility. [] This spectral tuning is valuable for multiplexed imaging and overcoming tissue penetration limitations.

Q3: Can you provide an example of how this compound has been used to study a specific biological process?

A3: Researchers have designed a probe called bor-DTZ, where the this compound core is masked by a protecting group. This probe is specifically activated by hydrogen peroxide, releasing free this compound for reaction with Nanoluciferase. [] This enabled the real-time monitoring of extracellular hydrogen peroxide fluctuations in breast cancer cells treated with the chemotherapy drug cisplatin. [] This demonstrates the potential of DTZ-based probes for studying oxidative stress and drug responses.

Q4: What are the limitations of this compound and what are researchers doing to address them?

A4: While DTZ-based probes show promise, they have some limitations:

- Solubility: DTZ itself has poor water solubility, potentially limiting its in vivo applications. [] To address this, researchers have developed pyridyl-modified DTZ analogs with improved solubility. []

- Emission wavelength: The blue emission of standard DTZ-luciferase systems can face limitations in tissue penetration. [] Engineering luciferase variants and modifying DTZ structure have yielded probes with shifted emission wavelengths for improved tissue penetration. []

Q5: What is the future direction of research involving this compound?

A5: Future research will likely focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2949849.png)

![1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2949851.png)

![5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2949856.png)

![1-[(oxolan-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2949857.png)

![3-Methyl-6-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2949862.png)

![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)

![N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2949868.png)

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/new.no-structure.jpg)